![molecular formula C15H20N2O2 B5676723 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5676723.png)
2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide involves complex organic reactions that are crucial for achieving the desired structural configuration. One study reports the synthesis and deprotonation of similar compounds, highlighting the role of cross-coupling reactions in their formation (Rebstock et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide has been studied using various spectroscopic techniques. For instance, the use of DFT calculations, AIM topological analysis, and FT-IR and FT-Raman spectroscopy provides comprehensive information on the molecular structure and stability of these compounds (Aayisha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide are influenced by its functional groups and molecular structure. The compound's reactivity with different chemical agents, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), underlines the significance of its amide group in chemical transformations (Rebstock et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and molecular weight play a crucial role in determining the applicability of 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide in various domains. Studies focusing on related compounds provide insights into how structural variations affect these physical properties (Hanna & Girges, 1990).
Chemical Properties Analysis
The chemical properties of 2,2-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, including reactivity, stability, and interaction with other molecules, are critical for its potential applications. Research on similar compounds reveals the impact of structural modifications on these properties, offering a pathway to tailor them for specific uses (Rebstock et al., 2003).
properties
IUPAC Name |
2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-4-7-12(10-11)17-9-5-8-13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPFVQMXUGXHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
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